

Physical and chemical properties of 4-Phenoxyphenylboronic acid

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Compound of Interest

Compound Name: 4-Phenoxyphenylboronic acid

Cat. No.: B1349309

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An In-depth Technical Guide to 4-Phenoxyphenylboronic Acid

Introduction

4-Phenoxyphenylboronic acid, also known as 4-phenoxybenzeneboronic acid, is a versatile organic compound with the chemical formula C₁₂H₁₁BO₃.[1][2][3] It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a phenoxy group.[3] This compound typically appears as a white to off-white crystalline powder. [1][3][4][5][6] **4-Phenoxyphenylboronic acid** is widely utilized in organic synthesis and medicinal chemistry, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is highlighted by its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in modern organic chemistry.[1][3]

Core Physical and Chemical Properties

The physical and chemical properties of **4-Phenoxyphenylboronic acid** are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

Table 1: General and Physical Properties



Property	Value	Source(s)
Appearance	White to off-white powder/chunk	[1][3][4][5]
Melting Point	141-145 °C	[1][4][6]
Boiling Point (Predicted)	377.0 ± 44.0 °C	[4]
Density (Predicted)	1.23 ± 0.1 g/cm ³	[4]
Solubility	Soluble in DMSO (≥ 200 mg/mL) and Methanol.[4][7] Soluble in polar organic solvents.[3]	[3][4][7]
pKa (Predicted)	8.76 ± 0.10	[4][6]

Table 2: Chemical Identifiers and Molecular Data

Identifier	Value	Source(s)
CAS Number	51067-38-0	[1][2]
Molecular Formula	C12H11BO3	[1][2][3]
Molecular Weight	214.02 - 214.03 g/mol	[1][2][4][8]
IUPAC Name	(4-phenoxyphenyl)boronic acid	[8]
Synonyms	4-Phenoxybenzeneboronic acid, p-Phenoxyphenylboronic acid	[1]
InChI	InChI=1S/C12H11BO3/c14- 13(15)10-6-8-12(9-7-10)16-11- 4-2-1-3-5-11/h1-9,14-15H	[2][3]
InChlKey	KFXUHRXGLWUOJT- UHFFFAOYSA-N	[8]
SMILES	OB(O)c1ccc(Oc2ccccc2)cc1	[3]



Table 3: Spectroscopic Data

Spectroscopy	Details	Source(s)
¹ H NMR	Spectra available, typically run in solvents like DMSO-d ₆ or D ₂ O.	[2][9][10]
¹³ C NMR	Spectra available.	[8][9]
FTIR	Spectra available, often using KBr pellet or ATR techniques.	[8][11]

Chemical Reactivity and Stability

4-Phenoxyphenylboronic acid exhibits reactivity characteristic of boronic acids. It can form reversible covalent bonds with diols, a property that is leveraged in sensor technology for detecting biomolecules like glucose.[1] The compound's stability and reactivity can be influenced by pH.[3] It is important to note that commercial products may contain varying amounts of the corresponding anhydride, boroxine.[3] For storage, it is recommended to keep the compound in a cool, dry, and well-closed container, away from moisture and strong light or heat, often at room temperature or refrigerated (0-8°C).[1][4][6][12]

A key chemical transformation involving **4-phenoxyphenylboronic acid** is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.[1][4] It is also used in other coupling reactions, such as copper-mediated oxidative trifluoromethylation.[4]

Experimental Protocols

Synthesis of 4-Phenoxyphenylboronic Acid

A common laboratory-scale synthesis of **4-phenoxyphenylboronic acid** involves the lithiation of 4-bromodiphenyl ether followed by quenching with a borate ester and subsequent hydrolysis.[4]

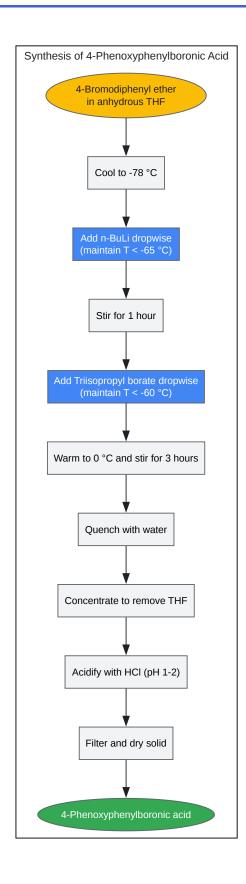
Materials: 4-Bromodiphenyl ether, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi),
 triisopropyl borate, 12N hydrochloric acid, water.



• Procedure:

- Dissolve 4-bromodiphenyl ether (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
- Cool the solution to -78 °C.
- Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -65 °C.
- Stir the reaction mixture for 1 hour at this temperature.
- Add triisopropyl borate (1.2 eq) dropwise, keeping the temperature below -60 °C.
- Allow the reaction to slowly warm to 0 °C and stir for 3 hours.
- Quench the reaction by adding water under an ice bath.
- Remove the organic solvent via concentration.
- Adjust the pH of the aqueous residue to 1-2 with 12N concentrated hydrochloric acid to precipitate the product.
- Filter the solid and dry to obtain 4-phenoxyphenylboronic acid.[4]





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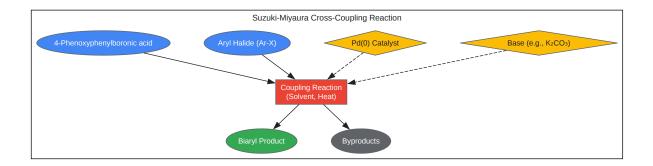
Caption: Workflow for the synthesis of **4-Phenoxyphenylboronic acid**.



Suzuki-Miyaura Cross-Coupling Reaction

- **4-Phenoxyphenylboronic acid** is a common coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds.
- General Protocol:
 - To a reaction vessel, add 4-phenoxyphenylboronic acid (typically 1.1-1.5 eq), an aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
 - Add a suitable solvent system (e.g., toluene/water, dioxane/water).
 - Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
 - Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).
 - After cooling to room temperature, perform an aqueous workup.
 - Extract the product with an organic solvent.
 - Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the desired biaryl product.





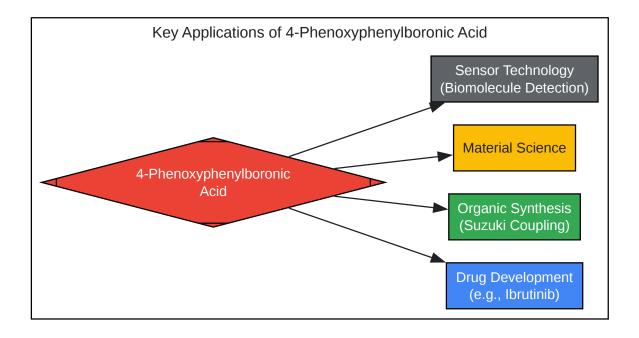
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Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

- **4-Phenoxyphenylboronic acid** is a valuable building block in several areas of chemical and pharmaceutical research.
- Drug Development: It is a crucial intermediate in the synthesis of various pharmaceuticals.[1]
 Notably, it is used in the preparation of the anticancer drug Ibrutinib, a Bruton's tyrosine
 kinase (BTK) inhibitor.[2][4][6] It is also employed in the synthesis of inhibitors for other
 kinases like Lck and FLT3, as well as compounds with antitubercular and antimalarial
 activity.[4][6]
- Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions for creating complex organic molecules.[1][4]
- Material Science: The compound is used in developing advanced materials, including polymers and nanomaterials.[1]
- Sensor Technology: Due to its ability to bind with diols, it has significant potential in the development of sensors for glucose and other biomolecules.[1]





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Caption: Logical diagram of **4-Phenoxyphenylboronic acid** applications.

Safety and Handling

4-Phenoxyphenylboronic acid is classified as an irritant.[8] It may cause skin irritation, serious eye irritation, and respiratory irritation.[8][13][14] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95), should be worn when handling this chemical.[12] It is important to avoid breathing dust, fumes, or vapors. [14] In case of skin contact, wash with plenty of soap and water.[14]

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